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The table below summarizes the half-maximal inhibitory concentration (ICso0) values of Acalisib against its

primary target (PI3K§) and related kinases. A lower ICso indicates greater potency.

Target ICs0 (NM) Selectivity Fold-Change (vs. PI3Kd)
PI3Kd (p1100) 12.7 [1][2] [3] 1x (Reference)

PI3Ky (p110y) 1,389 [1] [2] ~109-fold less

PI3KpB (p110p) 3,377 [1] [2] ~266-fold less

PI3Ka (p1100) 5,441 [1] [2] ~428-fold less

hVps34 12,682 [1] [2] ~1,000-fold less

DNA-PK 18,749 [1] [2] ~1,476-fold less

Acalisib demonstrates high selectivity for PI3K6 over other Class I PI3K isoforms (PI3Kq, 3, y) and shows
even greater selectivity against the Class III PI3K hVps34 and the kinase DNA-PK [1] [2]. This profile
makes it a valuable tool for specifically probing PI3K§ signaling in both normal and malignant leukocytes

[4].

Key Experimental Protocols
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The selectivity data is generated through standardized, widely accepted experimental methods. Here are the

protocols for the key assays cited in the literature.

Biochemical In Vitro Lipid Kinase Assay [1] [2]

This assay directly measures a compound's ability to inhibit the kinase activity of purified enzymes.

¢ Objective: To determine the half-maximal inhibitory concentration (ICso) of Acalisib against various
lipid kinases.
e Procedure:
o Enzyme Preparation: Use purified, recombinant human PI3K isoforms (p110a/p85a,
p110B/p85a, p110&/p85a, p110y/pl101), hVps34, or DNA-PK proteins.
o Reaction Setup: Incubate the enzymes with a lipid substrate (e.g., Phosphatidylinositol) and
ATP at a concentration near the Km value for each specific kinase.
o Inhibitor Treatment: Test Acalisib across a concentration gradient (e.g., from 5 nM to 10,000
nM).
o Detection: Use a detection method like the ADP-Glo assay to quantify the amount of ADP
produced, which is proportional to kinase activity.
o Data Analysis: Calculate the percentage of inhibition at each concentration of Acalisib and
determine the I1Cso value.

Cellular Target Engagement Assay [1] [2]

This assay confirms that Acalisib can inhibit PI3K§ signaling within a live cellular context.

¢ Objective: To assess the functional inhibition of PI3Kd-dependent Akt phosphorylation in cells.
e Procedure:
o Cell Culture: Use appropriate cell lines, such as murine embryonic fibroblasts for assessing
PI3Ka and PI3Kf3 signaling, or B-cell-derived lines for PI3Kd.
o Serum Starvation: Transfer cells to serum-free medium for several hours to reduce basal
signaling activity.
o Inhibitor Pre-treatment: Incubate cells with a range of Acalisib concentrations.
o Pathway Stimulation: Activate specific PI3K pathways using stimuli like PDGF (for PI3Ka) or
Lysophosphatidic Acid (for PISK[3).
o Western Blot Analysis: Lyse cells and analyze proteins by Western blotting, using antibodies
against phosphorylated Akt (Ser473) and total Akt to calculate the ratio of pAkt/Akt and
determine the effective concentration for 50% inhibition (ECso).
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Biological Context and Therapeutic Rationale

To understand why Acalisib's selectivity is important, it's helpful to see where its primary target, PI3KS9, fits

into the broader cellular signaling network. The following diagram illustrates the key pathways:
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As the diagram shows:

¢ PI3Kd's Role: PI3Kd is a key signaling molecule downstream of the B-Cell Receptor (BCR) and is
critical for the growth, survival, and metabolism of leukocytes. It is frequently dysregulated in B-cell
malignancies [4] [5].
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¢ Rationale for Selectivity: The high selectivity of Acalisib is therapeutically advantageous because it
allows for targeted inhibition of the oncogenic PI3K pathway in malignant B-cells while minimizing off-
target effects on other essential cellular processes.

¢ Therapeutic Connection: It's worth noting that the first FDA-approved PI3K3d inhibitor, Idelalisib,
validates this target for treating hematologic cancers like chronic lymphocytic leukemia (CLL) [5] [6].
Acalisib represents a continued effort in this drug class.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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